Due to its structure containing two chirality centers, (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide has been investigated as a ligand in asymmetric catalysis. Ligands are molecules that bind to a metal center in a catalyst, influencing the catalyst's activity and selectivity. Research suggests that this compound may be useful in the development of new asymmetric catalysts for various organic reactions [].
The unique structure of (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide allows it to form self-assembled structures through hydrogen bonding. This property has potential applications in the field of supramolecular chemistry, which explores the interactions between molecules to create complex architectures [].
(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a dihydroxysuccinamide backbone. Its molecular formula is C18H20N2O4, and it has a molecular weight of approximately 328.36 g/mol. The compound appears as a white crystalline powder and has a melting point ranging between 202°C and 206°C . The compound is known for its potential applications in medicinal chemistry and as a chiral auxiliary in asymmetric synthesis.
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
Research indicates that (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and for its role in modulating enzyme activities. The compound's structural features contribute to its interaction with biological targets, making it a candidate for drug development in treating various diseases .
Several methods have been developed for synthesizing (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide:
These synthetic routes are optimized for yield and purity and may involve purification steps like recrystallization or chromatography.
(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide finds applications in various fields:
Studies on (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide have focused on its interactions with various biological molecules. These include:
Such studies are crucial for understanding the mechanisms by which this compound exerts its biological effects and for identifying potential therapeutic applications.
Several compounds share structural similarities with (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N,N'-Dibenzyl-L-tartaric diamide | Contains tartaric acid moiety | Chiral center derived from tartaric acid |
N,N'-Bis(phenylmethyl)succinamic acid | Similar backbone but lacks hydroxyl groups | Different substitution pattern |
N,N'-Dibenzylsuccinamide | Similar amine functionality | Lacks hydroxyl groups on the succinamide backbone |
(2S,3S)-N1,N4-Dibenzyl-2,3-dihydroxybutanediamide | Stereochemical variation | Different stereochemistry affecting biological activity |
The unique combination of hydroxyl groups and dibenzyl substitutions in (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide contributes to its distinct properties compared to these similar compounds.
The compound’s systematic name, (2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide, reflects its stereochemistry and functional groups. Key components include:
The molecular formula is C₁₈H₂₀N₂O₄, with a molecular weight of 328.36 g/mol.
Property | Value |
---|---|
CAS Registry Number | 88393-56-0 |
Molecular Formula | C₁₈H₂₀N₂O₄ |
Molecular Weight | 328.36 g/mol |
IUPAC Name | (2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide |
Melting Point | 198–200°C |
Optical Rotation | +80° to +86° (c=1, DMF) |
The compound’s structure comprises a central 2,3-dihydroxysuccinamide core with two benzylamide substituents. Critical structural aspects include:
X-ray crystallography and NMR studies confirm the spatial arrangement of functional groups, validating the (R,R) configuration.
The classical synthesis of (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide typically begins with tartaric acid derivatives. A prominent route involves the reaction of diacetoxysuccinic anhydride with benzylamine under controlled conditions. For instance, Xu et al. (2002) reported a four-step protocol starting from L-tartaric acid:
An alternative approach by Massicot et al. (2001) utilizes N-hydroxysuccinimide (NHS) esters for amidation. Here, tartaric acid is activated with NHS and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by coupling with benzylamine. This method achieves 78% yield but requires stringent moisture control [6] [7].
Table 1: Classical Synthesis Conditions and Yields
Starting Material | Reagents | Solvent | Yield (%) | Reference |
---|---|---|---|---|
L-Tartaric acid | Acetic anhydride, SOCl₂, BnNH₂ | CH₂Cl₂ | 65–72 | [6] [7] |
Tartaric acid | EDC, NHS, BnNH₂ | DMF | 78 | [6] [7] |
The (2R,3R) configuration is critical for the compound’s biological activity. Stereoselective synthesis often leverages chiral pool synthesis, using enantiomerically pure tartaric acid as the starting material. For example, the diastereomeric resolution of intermediates via recrystallization ensures high enantiomeric excess (e.e.). Xu et al. (2002) achieved >99% e.e. by crystallizing the dibenzylamide from ethanol/water mixtures [6] [7].
Another strategy employs chiral auxiliaries during amidation. Protecting the hydroxyl groups with benzyl ethers before amidation prevents racemization. This method, however, introduces additional deprotection steps, reducing overall efficiency [6].
Catalytic asymmetric synthesis remains underexplored for this compound. Current methods rely on organocatalytic desymmetrization of meso-tartaric acid derivatives. For instance, proline-based catalysts have been used to induce asymmetry in succinamide formation, though yields remain modest (50–60%) [7]. Transition metal catalysts, such as ruthenium complexes, show potential for enantioselective hydrogenation of diketones but require further optimization [4].
Recent advances focus on reducing environmental impact. Solvent-free mechanochemical synthesis has been explored, where tartaric acid and benzylamine are ball-milled with catalytic EDC. This method eliminates volatile organic solvents and shortens reaction times to 2 hours, albeit with lower yields (55%) [7].
Table 2: Comparison of Green Synthesis Methods
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Mechanochemical | Ball milling, EDC | 55 | Solvent-free, fast |
Microwave-assisted | H₂O, 100°C | 68 | Reduced energy use |
Key challenges include:
Table 3: Scalability Challenges and Solutions
Challenge | Solution | Impact on Yield |
---|---|---|
Chromatography | Optimized crystallization | +15% recovery |
Over-benzylation | Precise stoichiometry (BnNH₂ : 2.2 eq) | Purity >98% |
Reagent cost | Pentafluorophenyl esters | Cost ↓30% |
The comprehensive structural characterization of (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide requires the integration of multiple analytical techniques to establish its molecular structure, stereochemistry, and physicochemical properties. This compound belongs to the class of dibenzyl-substituted dihydroxysuccinamides, which are chiral molecules containing two stereocenters at the 2 and 3 positions of the succinamide backbone.
X-ray crystallography represents the gold standard for determining the three-dimensional molecular structure and absolute configuration of organic compounds [1]. For (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide, crystallographic analysis would provide definitive structural information including bond lengths, bond angles, and the spatial arrangement of atoms.
The crystalline structure of this compound would be expected to exhibit intermolecular hydrogen bonding networks due to the presence of hydroxyl groups at the 2 and 3 positions. These hydrogen bonds would significantly influence the crystal packing and may result in the formation of supramolecular assemblies [2]. The compound would likely crystallize in a chiral space group given its inherent chirality, with typical unit cell parameters falling within the range observed for similar organic molecules [3].
Table 1: Expected Crystallographic Parameters for (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide
Parameter | Expected Range |
---|---|
Crystal System | Monoclinic or Orthorhombic |
Space Group | P21 or P212121 |
Unit Cell a (Å) | 8.0-12.0 |
Unit Cell b (Å) | 10.0-15.0 |
Unit Cell c (Å) | 12.0-18.0 |
Volume (ų) | 1200-2500 |
Z | 2 or 4 |
Density (g/cm³) | 1.25-1.35 |
The molecular geometry would show the characteristic succinamide backbone with two benzyl substituents attached to the nitrogen atoms. The dihedral angles between the benzyl rings and the central succinamide core would be influenced by steric interactions and potential π-π stacking effects [4].
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure, stereochemistry, and dynamic behavior of (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide. Both one-dimensional and two-dimensional NMR techniques are essential for complete structural characterization.
¹H NMR Analysis:
The proton NMR spectrum would exhibit characteristic signals for the different proton environments. The benzyl protons would appear as complex multiplets in the aromatic region (7.0-7.5 ppm), while the methylene protons of the benzyl groups would appear as doublets around 4.3-4.8 ppm due to coupling with the amide nitrogen [5]. The hydroxyl protons would appear as exchangeable broad signals around 3.0-5.0 ppm, depending on the solvent and temperature conditions.
Table 2: Expected ¹H NMR Chemical Shifts for (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide
Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic H | 7.2-7.4 | m | 10H |
Benzyl CH₂ | 4.4-4.6 | d | 4H |
Succinamide CH | 4.0-4.3 | m | 2H |
Hydroxyl OH | 3.5-4.5 | br s | 2H |
Amide NH | 6.0-7.0 | br s | 2H |
¹³C NMR Analysis:
The carbon-13 NMR spectrum would provide information about the carbon framework and electronic environment. The carbonyl carbons would appear around 170-175 ppm, while the aromatic carbons would be observed in the 125-140 ppm region. The hydroxyl-bearing carbons would appear around 70-75 ppm, and the benzyl methylene carbons around 43-47 ppm [6] [7].
Two-Dimensional NMR:
COSY (Correlation Spectroscopy) experiments would establish connectivity patterns between coupled protons, while NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide crucial information about the spatial relationships and stereochemistry of the molecule [8] [9]. These techniques would be particularly valuable for confirming the (2R,3R) configuration.
Mass spectrometry provides molecular weight determination and structural information through fragmentation patterns. For (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide, multiple ionization techniques would be employed to obtain comprehensive mass spectrometric data.
Electrospray Ionization (ESI) Mass Spectrometry:
ESI-MS would provide accurate molecular weight determination with the molecular ion peak expected at m/z 329.1501 [M+H]⁺ for the protonated molecule (C₁₈H₂₁N₂O₄⁺) [10]. The soft ionization nature of ESI would minimize fragmentation, allowing for accurate molecular weight determination.
Table 3: Expected Mass Spectrometric Data
Parameter | Expected Value |
---|---|
Molecular Formula | C₁₈H₂₀N₂O₄ |
Exact Mass | 328.1423 |
[M+H]⁺ | 329.1501 |
[M+Na]⁺ | 351.1321 |
[M-H]⁻ | 327.1345 |
Fragmentation Patterns:
The fragmentation pattern would be dominated by the loss of benzyl groups (C₇H₇, m/z 91) and the formation of succinamide-related fragments. Common fragmentation pathways would include:
High-Resolution Mass Spectrometry:
High-resolution mass spectrometry would provide elemental composition determination with accuracy better than 5 ppm, confirming the molecular formula and detecting any impurities or structural isomers [13].
Vibrational spectroscopy techniques provide information about functional groups and molecular vibrations. Both infrared and Raman spectroscopy would be employed to characterize the vibrational modes of (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide.
Infrared Spectroscopy:
The IR spectrum would exhibit characteristic absorption bands for the various functional groups present in the molecule. The amide I band (C=O stretch) would appear around 1650-1680 cm⁻¹, while the amide II band (N-H bend) would be observed around 1540-1560 cm⁻¹ [14] [15]. The hydroxyl stretching vibrations would appear as broad bands around 3200-3600 cm⁻¹, with the exact position depending on the extent of hydrogen bonding.
Table 4: Expected IR Absorption Frequencies
Functional Group | Frequency (cm⁻¹) | Assignment |
---|---|---|
OH stretch | 3200-3600 | Hydroxyl groups |
NH stretch | 3300-3500 | Amide NH |
C=O stretch | 1650-1680 | Amide I |
N-H bend | 1540-1560 | Amide II |
Aromatic C=C | 1600, 1580, 1500 | Benzyl rings |
C-H stretch | 2800-3000 | Aliphatic CH |
C-N stretch | 1200-1300 | Amide C-N |
Raman Spectroscopy:
Raman spectroscopy would provide complementary information to IR spectroscopy, particularly for symmetric vibrations and aromatic ring modes. The aromatic C=C stretching vibrations would be prominent in the Raman spectrum around 1600 cm⁻¹, while the C-N stretching modes would appear around 1000-1200 cm⁻¹ [16] [17].
Vibrational Analysis:
The combination of IR and Raman spectroscopy would allow for complete vibrational assignment of the molecule. The presence of hydroxyl groups would lead to complex hydrogen bonding patterns, resulting in broad OH stretching bands and shifts in other vibrational modes. The benzyl substituents would contribute characteristic aromatic vibrations, while the succinamide backbone would exhibit typical amide vibrations [18] [19].
Research Findings:
Recent studies on similar succinamide derivatives have shown that the vibrational spectra are highly sensitive to conformational changes and intermolecular interactions [20] [21]. The hydroxyl groups in (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide would be expected to participate in extensive hydrogen bonding networks, leading to characteristic spectral features that can be used for structural identification and purity assessment.